(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chiral compound featuring a benzodiazole ring attached to an ethan-1-ol moiety. The (1R) designation indicates the specific stereochemistry of the molecule, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Ethan-1-ol Moiety: This step may involve the reaction of the benzodiazole with an appropriate alkylating agent, such as an epoxide or a halohydrin, under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) for converting the hydroxyl group to halides.
Major Products
Oxidation: Benzodiazole-2-carboxylic acid.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Benzodiazole-2-yl ethyl halides.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies, including molecular docking and in vitro assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol: The enantiomer of the compound .
1-(1H-1,3-benzodiazol-2-yl)ethan-1-one: A ketone derivative.
1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine: An amine derivative.
Uniqueness
The (1R) stereochemistry of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-ol can impart unique properties, such as specific interactions with chiral environments in biological systems, which can differentiate it from its enantiomer and other similar compounds.
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-6,12H,1H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHWEHOSQYNGOL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC2=CC=CC=C2N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.